molecular formula C15H13FN4O2S B2361536 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851132-72-4

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2361536
CAS No.: 851132-72-4
M. Wt: 332.35
InChI Key: OYNYADQXKWIPLC-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, an imidazole ring, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 4-fluoroaniline with glyoxal in the presence of ammonium acetate.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 5-methylisoxazole-3-carboxylic acid to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is unique due to its combination of a fluorophenyl group, an imidazole ring, and an isoxazole moiety

Biological Activity

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, a synthetic compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C13H12FN3OS
Molecular Weight 273.31 g/mol
CAS Number 915920-84-2
Density 1.327 g/cm³
Boiling Point 387.3 ºC
LogP 1.779

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, particularly in the context of cancer therapy and antimicrobial applications. For instance, it may act as a positive allosteric modulator (PAM) at the GABA-A receptor, similar to other imidazole derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines, including A549 human lung adenocarcinoma cells. In comparative studies, it demonstrated significant cytotoxicity, reducing cell viability in a dose-dependent manner .

Case Study:
In a study assessing the anticancer activity of multiple derivatives, this compound was tested alongside standard chemotherapeutics like cisplatin. Results indicated that while cisplatin showed a viability rate of approximately 30%, the tested compound reduced viability to about 50% at similar concentrations, indicating potential as a novel therapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated that it can inhibit bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.

Research Findings

Research has demonstrated that modifications in the chemical structure significantly influence biological activity. For example:

Compound ModificationEffect on Activity
Addition of methyl groupsEnhanced stability and potency
Substitution at phenyl ringVaried cytotoxic effects

These findings emphasize the importance of structural optimization in developing effective therapeutic agents.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-10-8-13(19-22-10)18-14(21)9-23-15-17-6-7-20(15)12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNYADQXKWIPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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